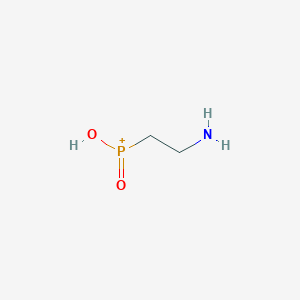

(2-Aminoethyl)phosphinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminoethyl-hydroxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6NO2P/c3-1-2-6(4)5/h1-3H2/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGPBZIWVBCDOP-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[P+](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Aminophosphinic Acid Analogues in Biological Systems

Aminophosphinic acids are a class of organophosphorus compounds characterized by a phosphorus atom directly bonded to carbon. This structural feature confers significant chemical stability, particularly resistance to enzymatic cleavage, when compared to the labile phosphorus-oxygen bonds found in natural phosphates. nih.govnih.gov This stability makes them exceptional tools for probing biological systems.

As bio-isosteres, aminophosphinic acid derivatives can mimic the structure of natural amino acids or the tetrahedral transition states of reactions involving phosphate (B84403) esters, such as peptide bond hydrolysis. nih.govliverpool.ac.uk This mimicry allows them to interact with the active sites of enzymes, often acting as potent and specific inhibitors. nih.govnih.gov Consequently, they are widely employed in studies of metabolic regulation and in the development of modulators for enzymes like proteases and phosphatases. nih.govnih.gov Their ability to participate in biological interactions without being rapidly metabolized provides researchers with a stable means to study dynamic cellular processes.

Historical Trajectory and Evolution of Research on Phosphinic Acid Derivatives

The study of phosphinic acid derivatives represents a mature area of chemical research, built upon foundational synthetic methods such as the Kabachnik-Fields and Mannich reactions. nih.gov The discovery of naturally occurring compounds with carbon-phosphorus bonds in 1959 was a pivotal moment, sparking widespread interest in the synthesis and biological application of their synthetic analogues. nih.gov

Initial research focused heavily on developing robust synthetic pathways to access a wide variety of phosphinic acid structures. nih.govnih.gov Over the decades, the field has seen significant advancements, including the development of metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques. nih.gov These modern methods allow for the precise construction of highly functionalized and stereochemically defined phosphinic acid derivatives. This evolution in synthetic capability has expanded their application from simple building blocks to sophisticated tools for modulating biological functions, with research exploring their potential as inhibitors for a range of enzymes. liverpool.ac.uk

Foundational Significance of 2 Aminoethyl Phosphinic Acid As a Research Probe and Modulator

Contemporary Synthetic Routes for the Preparation of this compound

The synthesis of this compound and its analogues has evolved to include sophisticated methods that control stereochemistry and improve efficiency for broader applications.

Exploration of Regioselective and Stereoselective Synthesis

Achieving stereochemical control is crucial as the biological activity of phosphinic acid derivatives is often dependent on their specific stereoisomers. nih.gov The synthesis of optically active α-amino-C-phosphinic acids, which are structurally related to the target compound, often employs strategies involving the stereoselective addition of phosphinates to chiral imines or the use of chiral catalysts. nih.gov

One widely used strategy involves the nucleophilic addition of a phosphinate to a pre-formed chiral N-substituted imine. The chirality of the resulting product is influenced by the steric and electronic properties of the substituents on the imine, which directs the approach of the nucleophile. nih.gov Another powerful approach is the use of organocatalysts, such as guanidines, to promote the stereoselective hydrophosphinylation of aldimines, leading to optically active α-amino-C-phosphinates. nih.gov

While many examples focus on α-substituted phosphinic acids, these principles are foundational for developing stereoselective routes to β-amino derivatives like this compound. For instance, radical addition of hypophosphorous acid (H₃PO₂) to a protected vinyl glycine (B1666218) can yield the corresponding H-phosphinic acid with high efficiency, which can then be further elaborated. acs.org The development of methods for the stereoselective synthesis of γ-amino phosphonic acid derivatives via copper-catalyzed enantioselective and regioselective hydroamination also provides a potential strategic framework that could be adapted. chinesechemsoc.org

Table 1: Strategies for Stereoselective Synthesis of Aminoalkylphosphinic Acid Derivatives

| Strategy | Description | Key Features | Relevant Findings |

| Chiral Imines | Nucleophilic addition of phosphinates to imines derived from chiral amines. nih.gov | Diastereoselective C-P bond formation. The extent of induction depends on the chiral auxiliary. nih.gov | Addition of ethyl phenylphosphinate to chiral N-sulfinylaldimines has been reported to produce α-amino-C-phosphinic acids with moderate enantiomeric excesses. nih.gov |

| Chiral Catalysts | Use of organocatalysts (e.g., guanidines) or metal complexes to catalyze the addition of phosphinates to imines. nih.govchinesechemsoc.org | Enantioselective synthesis from prochiral substrates. High efficiency and stereoselectivity can be achieved. nih.gov | Guanidinium salts have proven to be highly efficient catalysts for the enantioselective hydrophosphinylation of aldimines. nih.gov |

| Radical Addition | Radical addition of H₃PO₂ to protected aminoalkenes. acs.org | Provides access to H-phosphinic acid precursors. High yields are achievable. acs.org | Radical addition to N-/C-protected vinyl glycine yields the corresponding H-phosphinic acid, a versatile intermediate. acs.org |

Development of Efficient and Scalable Synthetic Processes

The development of efficient and scalable synthetic routes is critical for making this compound and its analogues readily available for research and potential applications. An improved, scalable method for a related compound, 2-aminoethyl methylphosphonate, involved a Mitsunobu coupling of methylphosphonic acid with N-trityl-2-aminoethanol, followed by deprotection, affording the product in a 68% yield over two steps. researchgate.net Such strategies, which utilize readily available starting materials and high-yield reactions, are desirable for large-scale production.

One-pot procedures, like the Kabachnik-Fields reaction, which involves the condensation of an aldehyde or ketone, an amine, and a phosphite, are highly efficient for producing α-aminophosphonates and can be adapted for phosphinate synthesis. acs.org The development of scalable approaches for related building blocks, such as the synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid, highlights methodologies that can be applied to produce diverse libraries of amino phosphinic acids. nih.gov

Derivatization Strategies for Functionalization and Molecular Probing

The functionalization of this compound is essential for its use as a molecular probe to study biological systems. This often involves the attachment of reporter groups like fluorescent dyes or affinity tags like biotin (B1667282).

Synthesis of Fluorescently Labeled and Biotinylated Analogues for Research Applications

The primary amine group of this compound provides a convenient handle for derivatization. Standard bioconjugation techniques can be employed, such as the reaction with N-hydroxysuccinimide (NHS) esters of fluorescent dyes or biotin. thermofisher.com

For example, a fluorescently-tagged aminophosphonate antiscalant was synthesized by reacting [[(2-aminoethyl)imino]bis(methylene)]bis(phosphonic acid) with a naphthalimide-based fluorescent dye. mdpi.com This demonstrates a direct strategy for attaching a fluorophore to an aminoethylphosphonate backbone. Similarly, fluorescently labeled nucleic acid analogs with a phosphinate backbone have been synthesized, indicating the chemical compatibility of the phosphinate group with such modifications. arkat-usa.org

Biotinylation follows a similar principle. The process involves the covalent attachment of biotin to a molecule, which can then be detected or isolated using its high-affinity interaction with streptavidin or avidin. wikipedia.org The amino group of this compound can be readily reacted with an NHS-ester of biotin under slightly alkaline conditions (pH 7-9) to form a stable amide bond. thermofisher.comwikipedia.org This strategy is widely used to create probes for affinity purification, protein-protein interaction studies, and other biochemical assays. wikipedia.orgnih.gov

Conjugation of this compound to Macromolecules for Investigational Purposes

The ability to conjugate this compound to macromolecules like proteins and peptides is crucial for its use in studying biological processes, such as identifying enzyme targets. acs.org Phosphinic peptides, where a phosphinic acid moiety replaces a scissile peptide bond, act as potent transition-state analogue inhibitors of metalloproteases and are valuable tools for studying these enzymes. acs.org

A powerful strategy for conjugation involves bioorthogonal chemistry. For instance, the amine group of 2-aminoethyl phosphonic acid (a close structural relative) has been reacted with NHS esters of molecules containing alkyne or azide (B81097) handles. nih.govresearchgate.net These "phosphonate-handles" can then be attached to metabolically labeled proteins containing a complementary bioorthogonal group (e.g., an azide or alkyne) via a click reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition). nih.govresearchgate.net This approach allows for the specific labeling and subsequent "fishing" or identification of newly synthesized proteins. nih.gov This same strategy is directly applicable to this compound for creating probes to investigate its interactions with macromolecules in complex biological samples.

Table 2: Derivatization and Conjugation Strategies

| Application | Reagent/Method | Functional Group Targeted | Resulting Linkage | Purpose |

| Fluorescent Labeling | Fluorescent Dye-NHS Ester thermofisher.commdpi.com | Primary Amine | Amide Bond | Visualization and tracking in biological systems. |

| Biotinylation | Biotin-NHS Ester thermofisher.comwikipedia.org | Primary Amine | Amide Bond | Affinity purification, detection, and pull-down assays. nih.gov |

| Macromolecule Conjugation | Bioorthogonal Handles (e.g., Alkyne-NHS ester) followed by Click Chemistry nih.govresearchgate.net | Primary Amine | Amide Bond, then Triazole Ring | Covalent labeling of proteins and other macromolecules for target identification and interaction studies. nih.govresearchgate.net |

| Peptide Synthesis | Standard Peptide Coupling Reagents | Amine or Phosphinic Acid Group | Amide or Phosphinate Ester Bond | Creation of phosphinic pseudopeptides to act as enzyme inhibitors. acs.org |

Sustainable Chemistry Principles in the Synthesis of this compound

The principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, are increasingly being applied to organophosphorus chemistry. acs.orgbio-conferences.orgdecachem.com

Microwave-assisted synthesis has emerged as a key green technology. It can dramatically accelerate reaction times and improve yields compared to conventional heating. cas.cnrsc.orgtandfonline.commdpi.comresearchgate.net For example, the esterification of phosphinic acids with alcohols, which can be inefficient under traditional heating, is significantly enhanced by microwave irradiation. tandfonline.com Microwave-assisted methods have been successfully used for the synthesis of various dialkylphosphinic acids and for the dealkylation of phosphonate (B1237965) esters to produce phosphonic acids, often with high chemoselectivity and in shorter reaction times. cas.cnmdpi.com These techniques represent a more sustainable approach for key steps in the synthesis of this compound and its derivatives.

The selection of solvents is another core principle of green chemistry. The development of synthetic procedures in water or other environmentally benign solvents is highly desirable. bio-conferences.org One-pot reactions, which reduce the number of work-up and purification steps, also contribute to a more sustainable process by minimizing solvent use and waste generation. acs.org The application of these green methodologies to the synthesis of this compound can lead to more environmentally friendly and economically viable production processes.

Detailed Enzyme Inhibition and Activation Mechanisms

This compound and its derivatives have been the subject of extensive research due to their ability to modulate the activity of various enzymes. Their structural similarity to natural amino acids and the tetrahedral nature of the phosphinic acid group make them effective inhibitors, particularly of enzymes involved in peptide and phosphate (B84403) metabolism.

Analysis of Interactions with Phosphatases and Kinases (e.g., mechanistic enzymology)

This compound and its analogs are recognized for their potent inhibitory effects on phosphatases and proteases. The tetrahedral phosphonic acid group is a key feature, as it mimics the transition state of phosphate ester hydrolysis. This mimicry allows the compound to bind to the active sites of these enzymes, thereby inhibiting their catalytic function. For instance, phosphonic acid derivatives can act as competitive inhibitors of enzymes involved in glycolytic pathways, such as triose and hexose (B10828440) phosphate analogues, as well as phosphatases. researchgate.net

Kinases, enzymes that catalyze the transfer of phosphate groups, are also targets for phosphinate-containing compounds. neb.comunits.it The interaction often involves the phosphinic acid moiety mimicking the phosphate group of ATP, leading to inhibition. In some cases, the inhibition is ATP-dependent, where the inhibitor forms a complex with the enzyme and ATP. nih.govosti.govresearchgate.net For example, certain phosphinic acids are potent inhibitors of D-Ala-D-Ala ligase, an ATP-dependent enzyme crucial for bacterial cell wall synthesis. bcpc.org The mechanism can involve the formation of a phosphorylated inhibitor within the enzyme's active site. nih.govosti.govbcpc.org

The interaction with these enzymes is not limited to simple competitive inhibition. Some phosphinic acid derivatives act as mechanism-based inhibitors, where the enzyme processes the inhibitor, leading to a tightly bound or covalently modified, inactivated enzyme. researchgate.net

Quantitative Characterization of Inhibition Kinetics and Binding Affinity

The inhibitory potency of this compound derivatives is quantified by parameters such as the inhibition constant (K i ) and the half-maximal inhibitory concentration (IC 50 ). These values vary depending on the specific enzyme, the structure of the inhibitor, and the experimental conditions.

For example, phosphonodipeptides containing (2-aminoethyl)phosphonic acid have been shown to be transition state analogue inhibitors of carboxypeptidase A. acs.org In another study, a derivative of this compound, specifically an (aminoalkyl)phosphinate, was found to be a slow-binding inhibitor of D-Ala-D-Ala ligase from Salmonella typhimurium, with an enzyme-inhibitor half-life of 17 days at 37°C. nih.govosti.gov

The binding affinity of these inhibitors can be very high, with some compounds exhibiting K i values in the nanomolar range. For instance, a radiolabeled aminophosphinic inhibitor of Aminopeptidase (B13392206) N (APN) showed a dissociation constant (K d ) of 3.4 nM in rat brain homogenates and 0.9 nM for APN expressed in COS-7 cells. nih.gov Similarly, monophosphonate compounds, originally developed as allosteric inhibitors of farnesyl pyrophosphate synthase, were found to be potent inhibitors of human mevalonate (B85504) kinase, with K i values as low as 3.1 nM and 22 nM for the two most potent inhibitors. nih.gov

Table 1: Inhibition and Binding Affinity Data for this compound Derivatives

| Derivative | Target Enzyme | Inhibition/Binding Parameter | Value |

| (Aminoalkyl)phosphinate | D-Ala-D-Ala ligase | Half-life of enzyme-inhibitor complex | 17 days |

| [ 125 I]RB 129 (aminophosphinic inhibitor) | Aminopeptidase N (rat brain) | K d | 3.4 nM |

| [ 125 I]RB 129 (aminophosphinic inhibitor) | Aminopeptidase N (recombinant) | K d | 0.9 nM |

| Monophosphonate Compound 1 | Human Mevalonate Kinase | K i | 3.1 nM |

| Monophosphonate Compound 2 | Human Mevalonate Kinase | K i | 22 nM |

| D-(1-aminoethyl)phosphonic acid | D-Ala:D-Ala ligase | K i | 0.5 mM |

| D-(1-aminoethyl)phosphinic acid | D-Ala:D-Ala ligase | K i | 0.4 mM |

This table presents a selection of reported inhibition and binding affinity values for various derivatives of this compound against different enzymes. The data highlights the potent inhibitory capacity of this class of compounds.

Role as Transition State Analogues in Enzymatic Reactions

A key molecular mechanism underlying the inhibitory activity of this compound and its derivatives is their function as transition state analogues. youtube.com The tetrahedral geometry of the phosphinic acid group closely resembles the high-energy, tetrahedral transition state formed during the hydrolysis of peptide bonds or the transfer of phosphate groups. researchgate.netacs.orgnih.gov This structural mimicry allows the inhibitor to bind to the enzyme's active site with much higher affinity than the actual substrate, effectively blocking the catalytic reaction. researchgate.netyoutube.com

Phosphinic peptides, where a scissile peptide bond is replaced by a phosphinic acid moiety, are classic examples of transition state analogue inhibitors for metalloproteases. acs.org They are designed to mimic the structure of the natural substrate during proteolysis. acs.org The combination of electrostatic interactions between the phosphinic acid group and the active site metal ion (often zinc), along with other non-covalent interactions, leads to high binding affinity and selectivity. acs.org

Similarly, in the case of ATP-dependent ligases like D-Ala-D-Ala ligase, phosphinic acid inhibitors mimic the tetrahedral intermediate of the reaction. researchgate.net The high potency of these inhibitors stems from the enzyme's inherent ability to stabilize the transition state of the reaction it catalyzes. researchgate.net By resembling this transition state, the inhibitor takes advantage of the enzyme's catalytic power for tight binding.

Receptor Ligand Interactions and Allosteric Modulation (in vitro/non-human models)

Beyond direct enzyme inhibition, derivatives of this compound can also interact with receptors, acting as ligands and, in some cases, as allosteric modulators.

Binding Site Mapping and Pharmacophore Development for Receptors

Understanding the precise binding site of a ligand on its receptor is crucial for elucidating its mechanism of action and for the rational design of more potent and selective molecules. Techniques such as site-directed mutagenesis and computational modeling are employed to map these binding sites.

For instance, studies on the GABA A -ρ1 receptor have utilized molecular modeling to understand the binding of this compound analogs to the antagonist binding site. nih.gov These studies help in defining the pharmacophore, which is the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific receptor.

Activity-based protein profiling (ABPP) using phosphonate handles has emerged as a powerful technique for identifying the binding sites of small molecules on proteins. nih.gov This method allows for the enrichment and identification of peptides that are directly bound to a probe, enabling the precise mapping of the interaction site. nih.gov

Conformational Changes Induced by this compound Binding

The binding of a ligand to a receptor often induces conformational changes in the protein, which are essential for signal transduction. These changes can be subtle alterations in the local environment of the binding pocket or large-scale rearrangements of the entire receptor structure.

While direct evidence for conformational changes induced specifically by this compound is limited in the provided search results, the general principles of receptor-ligand interactions suggest that such changes are likely to occur. nih.gov The binding of phosphinic peptide inhibitors to metalloproteases, for example, can cause conformational changes in the enzyme, although in some cases, major changes are not observed. acs.org

It is known that allosteric modulators, by binding to a site distinct from the primary (orthosteric) ligand binding site, can influence the receptor's conformation and thereby modulate its activity. nih.govnih.gov The binding of an allosteric modulator can alter the affinity of the orthosteric ligand or the efficacy of the receptor in initiating a downstream signal. nih.gov While specific examples involving this compound as an allosteric modulator are not detailed in the provided results, its structural features make it a candidate for such interactions.

Perturbation of Metabolic Pathways (in vitro/cellular models)

The molecular structure of this compound, as a phosphinic analog of the naturally occurring aminophosphonate, ciliatine ((2-aminoethyl)phosphonic acid), and the amino acid β-alanine, suggests its potential to interact with and perturb various metabolic pathways. By mimicking these endogenous molecules, this compound can act as a competitive inhibitor or a substrate for enzymes involved in their metabolism, leading to downstream effects on cellular function.

Impact on Amino Acid Biosynthesis and Catabolism in Microbial Systems

In microbial systems, the degradation of the analogous compound, (2-aminoethyl)phosphonic acid (ciliatine), is a well-characterized two-step process. The initial and key step is a transamination reaction catalyzed by 2-aminoethylphosphonate—pyruvate transaminase (AEP transaminase or AEPT), which transfers the amino group from ciliatine to pyruvate, yielding phosphonoacetaldehyde (B103672) and L-alanine. wikipedia.orgnih.gov This enzyme plays a crucial role in the utilization of aminophosphonates as a nitrogen source. frontiersin.org

Given the structural similarity, this compound is a putative substrate or inhibitor for AEP transaminase. While direct studies on the interaction between this compound and AEP transaminase are limited, research on other analogs provides insight into the enzyme's substrate specificity. For instance, studies on Pseudomonas aeruginosa have shown that the arsonate analog, 2-aminoethylarsonic acid, can act as a substrate for AEP-aminotransferase. This suggests that the enzyme can accommodate molecules with different acidic groups in place of the phosphonate moiety.

The kinetic parameters of AEP-aminotransferase from Pseudomonas aeruginosa for its natural substrate and an analog are presented in the table below, illustrating the potential for interaction with structurally similar compounds.

| Substrate | K_m (mM) | V_max_ (µmol/min/mg) |

| (2-Aminoethyl)phosphonic acid (Ciliatine) | 3.85 | Not reported |

| 2-Aminoethylarsonic acid | 4 | 0.5-0.6 |

| Data derived from studies on Pseudomonas aeruginosa AEP-aminotransferase. uniprot.org |

Should this compound act as a substrate for AEP transaminase, it would be converted to a phosphinic aldehyde analog and L-alanine. The accumulation of this novel phosphinic aldehyde could have further metabolic consequences. If it acts as an inhibitor, it could block the utilization of ciliatine and other aminophosphonates, thereby interfering with the nitrogen metabolism of the microorganism. The inhibition of alanine (B10760859) racemase by the phosphonate analog of alanine, (1-aminoethyl)phosphonic acid, further highlights the potential for aminophosphorus compounds to disrupt amino acid metabolism by targeting key enzymes. nih.gov

Influence on Signal Transduction Cascades in Isolated Cell Lines

While direct evidence for the influence of this compound on signal transduction cascades in isolated cell lines is not extensively documented, the broader class of aminophosphinic acids has been shown to exhibit significant biological activity by interacting with components of signaling pathways. bohrium.comsid.ir These compounds can act as mimics of amino acid neurotransmitters or as inhibitors of key signaling enzymes.

For example, certain bis(α-aminoalkyl)phosphinic acid derivatives have demonstrated inhibitory effects on enzymes crucial for signal modulation, such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). bohrium.com Acetylcholinesterase terminates the action of the neurotransmitter acetylcholine, and its inhibition is a key mechanism for treating various neurological disorders. Carbonic anhydrases are involved in a wide range of physiological processes, including pH regulation and signal transduction.

Furthermore, a phosphinic acid analog of the neurotransmitter GABA, 3-aminopropyl methylphosphinic acid, has been identified as a potent antagonist of GABAA-ρ1 receptors, indicating that aminophosphinic acids can directly interact with and modulate the activity of ligand-gated ion channels, a critical component of synaptic signaling. nih.gov

The inhibitory activities of some aminophosphinic acid derivatives on key signaling enzymes are summarized in the table below.

| Compound | Target Enzyme | Inhibition (IC_50 or K_i_) | Cell Line/System |

| Bis(α-aminobenzyl)phosphinic acid derivatives | Acetylcholinesterase (AChE) | Nanomolar range | In vitro |

| Bis(α-aminobenzyl)phosphinic acid derivatives | Carbonic Anhydrase I & II | Nanomolar range | Human (in vitro) |

| 3-Aminopropyl methylphosphinic acid | GABAA-ρ1 Receptor | Potent antagonist | Xenopus laevis oocytes |

| Data from studies on various aminophosphinic acid derivatives. bohrium.comnih.gov |

Given these findings with related compounds, it is plausible that this compound could also influence signal transduction cascades. Its structural similarity to β-alanine and GABA suggests potential interactions with receptors for these amino acids. Moreover, the presence of the phosphinic acid moiety could enable it to interact with ATP-binding sites or other phosphate-binding domains on signaling proteins, a mechanism observed with other phosphonate and phosphinate inhibitors. researchgate.netnih.gov However, specific studies are required to elucidate the direct effects of this compound on intracellular signaling pathways in isolated cell lines.

Investigative Biological Activities and Functional Roles of 2 Aminoethyl Phosphinic Acid in Research Models

Antimicrobial and Antifungal Mechanisms of Action (non-human pathogens)

(2-Aminoethyl)phosphinic acid and its derivatives have demonstrated notable antimicrobial and antifungal properties. ontosight.ai These activities stem from their ability to interfere with essential cellular processes in pathogens.

Elucidation of Antibacterial Targets (e.g., specific enzymes, metabolic pathways)

The antibacterial action of this compound and related phosphinic acid derivatives is primarily attributed to their ability to inhibit enzymes crucial for bacterial cell wall synthesis. google.com A key target is D-alanyl-D-alanine ligase (D-Ala-D-Ala ligase) , an enzyme essential for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. google.combcpc.org By inhibiting this enzyme, these compounds disrupt the formation of the D-alanyl-D-alanine dipeptide, a critical precursor in the peptidoglycan synthesis pathway. google.com This disruption ultimately leads to the termination of peptidoglycan biosynthesis and subsequent bacterial cell lysis. google.com

Derivatives of this compound have been shown to be potent, essentially irreversible inhibitors of D-Ala-D-Ala ligase, particularly in the presence of ATP. bcpc.org The phosphinic acid moiety is thought to mimic the tetrahedral transition state of the enzymatic reaction, leading to tight binding and inhibition. bcpc.orgmdpi.com

Furthermore, aminomethylphosphonic acid, a related compound, acts as a mimic of both D- and L-alanine. It has been found to inhibit not only D-Ala-D-Ala synthetase but also alanine (B10760859) racemase and UDP-N-acetylmuramyl-L-alanine synthetase , further disrupting cell wall synthesis. nih.gov Some phosphonic acid derivatives have also been investigated as inhibitors of MurC, MurD, MurE, and MurF ligases, which are also involved in peptidoglycan biosynthesis. mdpi.com

The table below summarizes the key bacterial enzymes targeted by this compound and its analogs.

| Enzyme Target | Pathway Affected | Consequence of Inhibition |

| D-Alanyl-D-Alanine Ligase | Peptidoglycan Biosynthesis | Termination of cell wall synthesis, leading to cell lysis. google.com |

| Alanine Racemase | Peptidoglycan Biosynthesis | Disruption of D-alanine supply for cell wall construction. nih.gov |

| UDP-N-acetylmuramyl-L-alanine synthetase | Peptidoglycan Biosynthesis | Inhibition of an early step in peptidoglycan precursor formation. nih.gov |

| Mur Ligases (C, D, E, F) | Peptidoglycan Biosynthesis | Broad disruption of the peptidoglycan synthesis pathway. mdpi.com |

Disruption of Fungal Growth and Virulence Factors

This compound and its derivatives, such as alafosfalin, also exhibit antifungal properties. wikipedia.org The mechanisms underlying their antifungal action are linked to the inhibition of essential amino acid biosynthesis pathways in fungi. nih.gov Since fungi can synthesize all proteinogenic amino acids, including those essential for humans, these pathways represent promising targets for antifungal agents. nih.gov

Phosphonate (B1237965) and phosphinate compounds can act as antagonists of amino acids, thereby inhibiting enzymes involved in amino acid metabolism and affecting the physiological activity of the fungal cell. ecronicon.net For example, some phosphonopeptides are transported into fungal cells and inhibit enzymes like threonine synthase, which is crucial for the biosynthesis of threonine. nih.gov

Fungal virulence factors, which are molecules that enable fungi to establish infections, can also be affected. nih.gov While direct studies on the effect of this compound on specific virulence factors are limited, the disruption of fundamental metabolic processes like amino acid synthesis is likely to have a cascading effect on the expression and function of various virulence determinants. For instance, the ability of fungi to adhere to host tissues, produce tissue-damaging enzymes, and switch between yeast and hyphal forms are all energy- and nutrient-dependent processes that could be compromised by metabolic inhibitors. nih.gov

Phytochemical and Plant Physiological Research Applications

The structural similarity of this compound to plant metabolites has led to its investigation in the context of plant physiology and as a potential herbicide.

Effects on Plant Enzyme Systems and Growth Regulation (e.g., herbicidal activity, if applicable)

Aminophosphonates, the broader class to which this compound belongs, are known to act as plant growth regulators. ecronicon.netontosight.ai Some phosphonates, like glyphosate, are potent herbicides that inhibit enzymes in the shikimic acid pathway, which is essential for the synthesis of aromatic amino acids in plants. tandfonline.com While the specific herbicidal activity of this compound is not as well-documented as that of glyphosate, its nature as an amino acid antagonist suggests it could interfere with plant amino acid metabolism. ecronicon.net

Modulation of Photosynthetic and Nitrogen Assimilation Pathways

Research has shown that this compound can be utilized as a phosphorus source by some photosynthetic organisms, such as the cyanobacterium Cylindrospermopsis raciborskii. chemfaces.com In studies with this organism, the specific growth rates were significantly higher in media containing this compound compared to phosphorus-free media. chemfaces.com However, the efficiency of utilization of this phosphonate was lower than that of organophosphates. chemfaces.com This suggests that while it can support growth, the pathways for its assimilation may be less efficient.

The assimilation of nitrogen is a critical process in plants, and it is intricately linked to carbon metabolism. horizonepublishing.com The primary pathway for nitrogen assimilation involves the conversion of nitrate (B79036) to ammonium (B1175870), which is then incorporated into amino acids via the GS/GOGAT cycle. horizonepublishing.comfrontiersin.org Given that this compound can act as an amino acid analog, it has the potential to interfere with these nitrogen assimilation and amino acid biosynthesis pathways. However, detailed studies specifically elucidating the modulation of photosynthetic and nitrogen assimilation pathways in higher plants by this compound are not extensively available in the reviewed literature.

Neurobiological Research in Isolated Systems and Animal Models (excluding behavioral or clinical)

The structural resemblance of this compound to neurotransmitters has prompted investigations into its neurobiological effects in isolated systems and animal models.

Phosphonic and phosphinic acid analogs of GABA (γ-aminobutyric acid), the primary inhibitory neurotransmitter in the central nervous system, have been synthesized and studied for their interaction with GABA receptors. acs.orgnih.gov For instance, certain phosphinic acid analogs of GABA have been identified as selective antagonists of GABAB receptors. acs.org

(2-Aminoethyl)phosphonic acid itself has been isolated from bovine brain tissue, indicating its potential presence and role in the central nervous system. researchgate.netacs.org Studies on related compounds, such as 2-aminoethyl methylphosphonate, have shown them to be potent and rapidly acting antagonists of GABAA-ρ1 receptors. nih.gov The neuroactive properties of phosphonic amino acids have been explored, suggesting they can influence neuronal activity. acs.org

While these findings point to the potential of this compound and its derivatives to interact with neuroreceptors and modulate neuronal function, the research is primarily at the level of receptor binding and activity in isolated systems.

Electrophysiological Investigations in Brain Slices and Primary Neuronal Cultures

No published studies detailing electrophysiological investigations of this compound in either brain slice preparations or primary neuronal cultures were found. Research in this area typically involves techniques such as patch-clamp recording to assess a compound's effect on neuronal excitability, membrane potential, and synaptic transmission. nih.govprotocols.iofrontiersin.org While protocols for such electrophysiological recordings are well-established, their application to this compound has not been documented in the available literature.

Modulation of Neurotransmitter Release and Receptor Function in Synaptosomes

There is no available data from studies using synaptosomes—isolated nerve terminals used to study synaptic function—to investigate the effects of this compound on neurotransmitter release or receptor function. ucl.ac.ukresearchgate.net

Research on related phosphinic acid analogs, such as 3-Aminopropyl-phosphinic acid (3-APA), has explored their effects on neurotransmitter release from hippocampal synaptosomes. ucl.ac.uk However, equivalent studies for this compound are not present in the scientific literature. Similarly, while the functional roles of various compounds on receptor function are actively investigated, specific findings related to this compound are absent.

Due to the lack of available research data, no data tables can be generated.

Advanced Structural Biology and Computational Modeling of 2 Aminoethyl Phosphinic Acid Complexes

X-ray Crystallography and Nuclear Magnetic Resonance Spectroscopy Studies

Experimental structural methods such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in elucidating the three-dimensional structures of (2-Aminoethyl)phosphinic acid in complex with its protein targets. These techniques offer invaluable insights into the precise binding modes and the dynamic nature of these interactions.

X-ray crystallography provides a static, high-resolution snapshot of the protein-ligand complex, revealing the precise geometry of the binding pocket and the key interactions that stabilize the bound state. While a crystal structure for a protein specifically in complex with this compound is not publicly available, studies on closely related phosphonate (B1237965) and phosphinate inhibitors offer a clear blueprint for how such interactions are determined. For instance, the high-resolution crystal structure of endoplasmic reticulum aminopeptidase (B13392206) 1 (ERAP1) with a potent phosphinic pseudopeptide inhibitor bound in its active site has been determined at 1.60 Å resolution. acs.org This level of detail allows for an exact mapping of the internal cavity of the enzyme and provides crucial information on the mechanism of inhibition. acs.org

Similarly, the X-ray crystal structure of (R)-2-Amino-1-hydroxyethylphosphonic acid, a structural analog of this compound, has been resolved, confirming its (R)-configuration and revealing a zwitterionic state in the solid form with extensive intermolecular hydrogen bonding. mdpi.com Such studies are fundamental for understanding the stereochemistry and electrostatic interactions that drive ligand binding. The general process of protein crystallography involves obtaining a purified protein, crystallizing it with the ligand, and then using X-ray diffraction to determine the electron density map from which the molecular structure is built and refined. nih.gov

Table 1: Representative X-ray Crystallography Data for a Related Phosphonate Ligand

| Parameter | Value |

| PDB ID | Not available for title compound |

| Ligand Analog | (R)-2-Amino-1-hydroxyethylphosphonic Acid mdpi.com |

| Resolution | 2.1 Å mdpi.com |

| Space Group | P2₁2₁2₁ mdpi.com |

| Key Interactions | Extensive intermolecular hydrogen bonding mdpi.com |

This table presents data for a structural analog due to the absence of a publicly available crystal structure for a this compound-protein complex.

In contrast to the static picture provided by X-ray crystallography, NMR spectroscopy offers a powerful means to study the dynamic properties and conformational ensembles of this compound when bound to a protein in solution. NMR can provide information on which parts of the ligand are flexible and which are rigid upon binding, as well as characterize the kinetics of the binding event. researchgate.net

For example, ³¹P NMR is particularly useful for studying phosphorus-containing compounds and can reveal changes in the chemical environment of the phosphinic acid group upon binding to a protein. researchgate.net ¹H-NMR and ¹³C-NMR can provide detailed information about the conformation of the ethylamino side chain. chemicalbook.comnih.gov Studies on related aminoalkylphosphinic acids have shown that NMR titrations can be used to understand the interaction of the phosphinate group with metal ions in the active sites of metalloenzymes. researchgate.net While specific NMR studies on this compound bound to a protein are not widely reported, the principles are well-established from work on analogous systems.

Table 2: Representative NMR Chemical Shifts for a Related Phosphonate Ligand in Solution

| Nucleus | Chemical Shift (ppm) |

| ¹H | 3.62 (1H, m, H-1), 3.47–3.21 (2H, m, H-2) |

| ¹³C | 68.6 (C-1, J(P-C) = 148.5 Hz), 42.4 (C-2) |

| ³¹P | 21.7 (singlet, PO₃²⁻) |

This table shows representative NMR data for (2-Amino-1-hydroxyethyl)phosphonic acid, a structural analog, to illustrate the type of data obtained from such studies.

Molecular Docking and Molecular Dynamics Simulations

Computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing the interactions of this compound with its biological targets. These methods complement experimental data and provide a deeper understanding of the structure-function relationships.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. globalresearchonline.net This technique can be used to screen virtual libraries of compounds and to propose binding poses for this compound and its derivatives in the active sites of various enzymes. For instance, docking studies on phosphonic acid derivatives have been used to design novel inhibitors for enzymes like 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). rsc.org These studies have shown that the phosphonic acid group often forms key hydrogen bond interactions with hydrophilic pockets in the active site. rsc.org

Following docking, molecular dynamics simulations can be employed to refine the binding poses and to assess the stability of the protein-ligand complex over time. polimi.itnih.gov MD simulations provide a dynamic view of the system, allowing for the observation of conformational changes in both the ligand and the protein upon binding. These simulations can also be used to calculate the binding free energy, which is a measure of the affinity of the ligand for the protein. nih.gov

By systematically modifying the structure of this compound in silico and evaluating the effects of these modifications on binding affinity and interaction geometry, computational methods can be used to elucidate structure-activity relationships (SAR). nih.gov For example, a study on 2-aminoethyl methylphosphonate, a related compound, used molecular modeling to understand the structure-activity relationships of its analogs at GABA-A-ρ1 receptors. nih.gov This involved substituting different groups on the aminoethyl side chain and at the phosphorus atom and observing the predicted changes in binding potency. nih.gov Such computational SAR studies are invaluable for guiding the synthesis of new, more potent, and selective inhibitors.

Table 3: Example of a Computational SAR Study on a Related Phosphonate

| Analog of 2-aminoethyl methylphosphonate | Modification | Predicted Activity |

| Benzyl substituted | Methyl group at phosphorus replaced with benzyl | Reduced potency nih.gov |

| n-Butyl substituted | Methyl group at phosphorus replaced with n-butyl | Reduced potency nih.gov |

| C-methyl substituted | Methyl group added to the aminoethyl side chain | Reduced potency nih.gov |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure of this compound. nih.govnih.gov These calculations can determine properties such as atomic charges, molecular orbital energies, and the molecular electrostatic potential, which are crucial for understanding the reactivity and interaction patterns of the molecule.

DFT studies on related α-aminophosphonate derivatives have been used to calculate quantum chemical parameters like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is an indicator of the chemical reactivity of the molecule. nih.gov Furthermore, the distribution of Mulliken atomic charges can reveal the most likely sites for electrophilic and nucleophilic attack, as well as the atoms involved in hydrogen bonding and electrostatic interactions. nih.gov For example, in a study of a diphenyl ((2-aminoethyl) amino) (4-methoxyphenyl) methyl) phosphonate, it was found that the oxygen, nitrogen, and phosphorus atoms are the primary sites for adsorption onto a copper surface. researchgate.net This type of analysis is directly applicable to understanding how this compound interacts with the amino acid residues in a protein's active site.

Characterization of Reactivity and Stability of this compound

The reactivity and stability of this compound are crucial for its handling and application. The molecule contains a robust carbon-phosphorus (C-P) bond, a feature common to phosphonates and phosphinates that imparts significant chemical stability, even under harsh conditions like high heat or the presence of strong acids.

Safety Data Sheets (SDS) for the related compound (2-Aminoethyl)phosphonic acid, which shares structural similarities, indicate stability under normal storage conditions. fishersci.commedchemexpress.com Key reactivity considerations include incompatibility with strong oxidizing agents, strong acids, and strong alkalis. medchemexpress.com Thermal decomposition is expected to produce hazardous products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and various oxides of phosphorus. fishersci.commedchemexpress.com

The presence of both an amino group and a phosphinic acid group means the molecule can participate in a variety of reactions. arxiv.org The amino group can engage in hydrogen bonding and typical amine reactions, while the phosphinic acid moiety governs its coordination chemistry and acidic properties. researchgate.netarxiv.org

| Parameter | Description | Source Index |

|---|---|---|

| Chemical Stability | Stable under normal laboratory and storage conditions. | fishersci.commedchemexpress.com |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong alkalis. | medchemexpress.com |

| Hazardous Decomposition | Upon heating, may release toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and oxides of phosphorus. | fishersci.commedchemexpress.com |

| Key Structural Feature | The presence of a strong Carbon-Phosphorus (C-P) bond contributes to its high stability. |

Prediction of Spectroscopic Properties for Analytical Method Development

The development of reliable analytical methods for the detection and quantification of this compound heavily relies on its spectroscopic signature. Computational quantum chemistry methods (CQC) have become invaluable for predicting these properties, thereby guiding experimental work. rsc.org

A large-scale computational study has produced a database of calculated infrared (IR) spectra for 958 phosphorus-bearing molecules, including this compound. arxiv.orgresearchgate.net Such high-throughput calculations, often using DFT, provide quantitative predictions of vibrational frequencies and intensities. arxiv.orgnih.gov This predicted IR spectrum serves as a crucial reference, enabling researchers to develop and validate analytical methods based on infrared spectroscopy for identifying the compound, even in complex mixtures. The computational data helps in assigning specific bands to molecular vibrations, such as P-O-C stretching or C-H bending, which are characteristic of the molecule. rsc.org

Beyond IR spectroscopy, computational models are essential for predicting Nuclear Magnetic Resonance (NMR) spectra. DFT calculations can accurately predict ¹H, ¹³C, and ³¹P NMR chemical shifts. nih.gov The standard methodology involves comparing these theoretically calculated chemical shifts with experimental data to confirm the molecular structure of newly synthesized derivatives or to identify the compound in a sample. This synergy between prediction and experimentation is a cornerstone of modern analytical chemistry. While detailed experimental spectra for this compound are not widely published, the principles and techniques used for related aminophosphonic acids, such as 2D-NMR, are directly applicable. nih.gov

| Spectroscopic Technique | Application in Analysis | Role of Computational Modeling | Source Index |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Identification based on characteristic vibrational modes (e.g., P=O, P-O, N-H, C-H stretches). | High-throughput DFT calculations provide a predicted reference spectrum for method development and spectral interpretation. | arxiv.orgrsc.orgresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and quantification using ¹H, ¹³C, and especially ³¹P nuclei. | DFT is used to calculate chemical shifts, which are compared with experimental spectra to confirm molecular structure. | nih.gov |

| Raman Spectroscopy | Complementary to IR, useful for studying vibrational modes and monitoring properties like protonation states in aqueous solutions. | DFT calculations can predict Raman active modes, aiding in the interpretation of experimental spectra. | researchgate.net |

Methodological Innovations and Advanced Analytical Applications of 2 Aminoethyl Phosphinic Acid in Research

Mass Spectrometry-Based Approaches for Interaction Profiling

Chemical Proteomics and Metabolomics Applications (e.g., identifying interacting enzymes)

(2-Aminoethyl)phosphinic acid and its derivatives have become instrumental in the field of chemical proteomics, especially in a powerful strategy known as activity-based protein profiling (ABPP). nih.govnih.govnih.govresearchgate.net ABPP utilizes chemical probes to directly assess the functional state of enzymes within complex biological mixtures, such as cell lysates or even intact cells. nih.govdoi.orgnih.gov The core of this technique lies in the design of activity-based probes (ABPs) that typically consist of a reactive group (the "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection and enrichment. doi.orgnih.gov

The phosphonate (B1237965) group of this compound serves as an excellent chemical handle for the development of such probes. nih.govdoi.org Researchers have synthesized "clickable" probes by attaching bioorthogonal groups, like alkynes or azides, to this compound. nih.gov These modified probes, such as P-alkyne, P-azide, and P-DBCO, can be introduced into biological systems to label proteins of interest. nih.gov

A key advantage of using the phosphonate moiety is its ability to facilitate the enrichment of probe-labeled proteins or peptides through immobilized metal-affinity chromatography (IMAC). nih.govdoi.org This technique is widely used for the enrichment of naturally phosphorylated peptides and can be effectively applied to peptides tagged with phosphonate-containing probes. nih.gov This enrichment step is crucial as it allows for the identification of low-abundance proteins that have interacted with the probe. nih.gov

This approach has been successfully used to identify the binding sites of various probes within proteins. For instance, a chemoproteomic strategy termed PhosID–ABPP was developed to identify the binding sites of an alkynylated derivative of a drug. doi.org This method demonstrated the ability to reproducibly identify over 500 unique binding sites in both cell lysates and intact cells, highlighting the quantitative differences in accessible binding sites between these two environments. doi.org The ability to perform these studies in intact cells is particularly valuable as it provides insights into drug-protein interactions within a more physiologically relevant context. doi.orgnih.gov

The general workflow for identifying interacting enzymes using this compound-based probes involves several key steps:

Probe Incubation: The activity-based probe containing the phosphonate handle is incubated with the biological sample (e.g., cell lysate or intact cells). doi.orgnih.gov

Lysis and Bioorthogonal Ligation: For intact cells, they are first lysed. The phosphonate-containing probe, now covalently attached to its target enzymes, is then "clicked" to a reporter tag (e.g., biotin (B1667282) or a fluorophore) via bioorthogonal chemistry. nih.govdoi.org

Enzymatic Digestion: The proteins are then digested into smaller peptides using enzymes like trypsin or pepsin. doi.org

Enrichment: The phosphonate-tagged peptides are enriched from the complex mixture using IMAC. nih.govdoi.org

Mass Spectrometry Analysis: The enriched peptides are analyzed by mass spectrometry to identify the protein of origin and the specific amino acid binding site of the probe. nih.govdoi.org

Through these innovative applications, this compound has proven to be a versatile tool for elucidating protein function and identifying potential drug targets in their native biological environment.

Quantification in Complex Biological Matrices for Research Purposes

The accurate quantification of this compound in complex biological matrices is essential for a variety of research applications, including metabolomics studies and understanding its role as a phosphorus source for organisms. nih.govnih.gov However, the analysis of polar compounds like this compound presents significant analytical challenges, particularly in saline or high-salt matrices typical of biological samples. nih.govchemrxiv.org These challenges include poor retention on standard reversed-phase chromatography columns and interference from matrix components. nih.govmdpi.com

To overcome these hurdles, specific and sensitive analytical methods have been developed. One such method is high-performance liquid chromatography (HPLC) coupled with fluorescence detection, which often requires a pre-column derivatization step to enhance the detectability of the analyte. nih.govxmu.edu.cn

A validated HPLC method for the determination of this compound in a seawater matrix, a complex biological milieu, utilizes pre-column derivatization with o-phthalaldehyde-ethanethiol (OPA-ET). nih.gov This reagent reacts with the primary amine group of this compound to form a highly fluorescent isoindole derivative, which can be readily detected. nih.gov

The development of this method involved the careful optimization of several parameters to achieve the desired sensitivity and selectivity. Key optimized parameters included:

Mobile Phase Composition: The concentration and pH of the ammonium (B1175870) acetate (B1210297) buffer in the mobile phase were adjusted to ensure good peak shape and separation of the derivatized analyte.

Derivatization Conditions: The composition of the OPA-ET reagent and the derivatization time were optimized for maximum derivatization efficiency.

Fluorescence Wavelengths: The excitation and emission wavelengths for the fluorescence detector were selected to maximize the signal of the derivatized this compound. nih.gov

A significant finding in the development of this method was the observation that increasing salinity decreased the efficiency of the derivatization reaction. nih.gov To counteract this matrix effect, it is crucial to prepare working standards in a matrix with the same salinity as the samples being analyzed. nih.gov

The performance of this validated HPLC method is summarized in the table below:

| Parameter | This compound (2-AEP) |

| **Linearity (R²) ** | > 0.999 |

| Limit of Detection (LOD) | 12.0 µg/L |

| Relative Standard Deviation (RSD) | < 4.1% (n=7) |

| Recovery in Aqueous Samples | 83.0 - 104% |

| Data from a study on the HPLC determination of 2-AEP in seawater matrix. nih.gov |

This robust and validated method allows for the reliable quantification of this compound in complex biological matrices for research purposes, enabling further investigation into its metabolic fate and ecological significance.

Future Trajectories and Emerging Research Paradigms for 2 Aminoethyl Phosphinic Acid

Rational Design and Synthesis of Novel Analogues for Enhanced Research Specificity

The inherent stability of the phosphonate (B1237965) group, resistant to enzymatic hydrolysis, makes aminophosphonic acids like (2-Aminoethyl)phosphinic acid valuable for various biological applications, including metabolic regulation and enzyme inhibition studies. nih.gov The development of novel analogues of this compound is a key area of research aimed at creating more specific and potent research tools. wiley.commiamioh.edu This involves the strategic modification of the parent molecule to enhance its interaction with specific biological targets.

A variety of synthetic methods are being explored to generate a library of analogues. These methods include the Kabachnik-Fields and Pudovik reactions, which are instrumental in creating both racemic and stereoselective α-aminoalkylphosphonates. mdpi.com The synthesis of phosphinic peptides, where a phosphinic acid moiety replaces a scissile peptide bond, has been particularly fruitful. mdpi.comacs.org These pseudopeptides act as transition state analogues, potently inhibiting metalloproteases. acs.orgmdpi.com

Researchers are also synthesizing analogues with substitutions on the aminoethyl side chain and the phosphorus atom to probe structure-activity relationships. nih.gov For instance, the synthesis of fluorinated and brominated analogues of phenylalanine and homophenylalanine has yielded potent inhibitors of human and porcine alanyl aminopeptidases. nih.gov The table below summarizes some of the synthetic approaches being used to generate novel analogues.

| Synthetic Approach | Target Analogues | Rationale for Synthesis | Key References |

| Kabachnik-Fields & Pudovik Reactions | α-Aminoalkylphosphonates | Stereoselective synthesis for specific biological interactions. | mdpi.com |

| Tandem Esterification | Phosphinic Dipeptides | Creation of transition state analogues for enzyme inhibition studies. | mdpi.comacs.org |

| Mitsunobu Reaction | Alkylphosphonate Analogues | Investigation of structure-activity relationships at GABA-A-ρ1 receptors. | nih.gov |

| Halogenation | Fluorinated and Brominated Analogues | Development of potent and selective enzyme inhibitors. | nih.gov |

These rational design strategies are paving the way for the development of highly specific molecular probes to dissect complex biological processes.

Integration into Systems Biology and Network Pharmacology Approaches (non-clinical)

The multifaceted biological activities of this compound and its analogues necessitate a broader, systems-level understanding of their effects. Systems biology and network pharmacology offer powerful non-clinical frameworks to investigate the complex interactions between these compounds and biological systems. plos.org

Network pharmacology, in particular, moves beyond the "one-target, one-drug" paradigm to analyze the interplay between multiple drug components and multiple targets within a biological network. plos.org This approach is highly relevant for understanding the effects of compounds like this compound, which may interact with a range of proteins and pathways. google.comgoogle.com

By constructing and analyzing compound-target networks, researchers can predict potential off-target effects, identify synergistic interactions, and elucidate the mechanisms of action of these compounds in a holistic manner. plos.orgrsc.org For example, a network pharmacology approach could be used to map the interactions of a library of this compound analogues against a panel of known and predicted protein targets. This would allow for the identification of analogues with desirable polypharmacological profiles for further investigation.

The integration of experimental data from techniques like mass spectrometry-based proteomics with computational network models can provide a comprehensive view of the cellular response to this compound. nih.gov This approach can help to identify key nodes and pathways that are perturbed by the compound, offering insights into its broader physiological roles.

Exploration of this compound in Synthetic Biology and Bioengineering Contexts

The unique chemical properties of this compound and its derivatives make them attractive building blocks for applications in synthetic biology and bioengineering. medchemexpress.com The stability of the C-P bond offers a robust scaffold for the design of novel biomaterials and functional molecules. pnas.org

One promising area is the use of this compound in the synthesis of hydrogels. medchemexpress.com These materials have a wide range of potential applications in areas such as tissue engineering and drug delivery. The ability to functionalize gold nanoparticles with this compound has also been demonstrated, enabling targeted delivery to specific tissues. sigmaaldrich.com

In the realm of synthetic biology, the biosynthetic pathways of phosphonate natural products are being actively investigated. google.comnih.gov Understanding and engineering these pathways could enable the production of novel phosphonate compounds with tailored properties. For example, genome mining has revealed a vast and largely untapped potential for the discovery of new phosphonate biosynthetic gene clusters in bacteria. nih.govdtu.dk This knowledge could be harnessed to create microbial cell factories for the sustainable production of this compound and its analogues.

Furthermore, the incorporation of this compound into peptides and other macromolecules can confer unique properties, such as resistance to proteolysis. researchgate.netacs.org This opens up possibilities for the design of more stable and effective therapeutic peptides and other bio-inspired polymers.

Identification of Undiscovered Biological Targets and Pathways Mediated by this compound

While this compound is known to interact with several biological targets, it is likely that many of its functions remain to be discovered. A key area of future research will be the systematic identification of novel biological targets and pathways modulated by this compound.

One approach is to use chemoproteomics, where a derivatized version of this compound is used as a probe to "fish out" its binding partners from complex biological samples. Mass spectrometry can then be used to identify these interacting proteins. This strategy has been successfully employed to identify targets for other small molecules.

Another avenue of exploration is the investigation of its role in metabolic pathways. This compound is known to be a metabolite in various organisms, including humans. nih.govebi.ac.uk Its structural similarity to amino acids and other key metabolites suggests that it may play a role in regulating metabolic processes. tandfonline.comecronicon.net For example, it has been shown to be involved in a catabolic pathway that generates inorganic phosphate (B84403). mdpi.com

Recent research has also uncovered a new oxidative pathway for the enzymatic cleavage of the C-P bond in 2-aminoethylphosphonic acid, a closely related compound. hawaii.edu This discovery highlights the fact that our understanding of phosphonate metabolism is still evolving and that there are likely undiscovered enzymes and pathways involved in the processing of these compounds.

The table below highlights some of the known and potential biological roles of this compound and its analogues, indicating the broad scope for future research.

| Biological Role | Known/Potential Targets | Research Focus | Key References |

| Enzyme Inhibition | Metalloproteases, Alanyl Aminopeptidases, Tyrosinase | Design of specific inhibitors for therapeutic and research applications. | acs.orgnih.govnih.gov |

| Neurotransmission | GABA Receptors, NMDA Receptors | Development of modulators for neurological research. | nih.govnih.govwikipedia.org |

| Metabolic Regulation | Phosphate Metabolism, Amino Acid Metabolism | Elucidation of its role in cellular metabolism and signaling. | tandfonline.commdpi.comhawaii.edu |

| Antimicrobial Activity | Bacterial Enzymes | Discovery of novel antibacterial agents. | nih.govtandfonline.com |

By employing a combination of chemical, biological, and computational approaches, researchers are poised to uncover the full spectrum of biological activities of this compound, opening up new avenues for both fundamental research and practical applications.

Q & A

Basic: What are the common synthetic routes for (2-aminoethyl)phosphinic acid, and how do reaction conditions influence yield?

Answer:

this compound is typically synthesized via phosphorylation of imines or ω-amino-H-phosphinates. A direct method involves reacting ethylene imine with vinyl phosphinic acid dichloride, as outlined in Scheme 1 of , yielding the target compound through nucleophilic substitution . Alternatively, modified Mannich reactions ( ) using phosphorous acid, formaldehyde, and amines can be adapted for derivatives, though steric and electronic factors in the amine precursor critically affect regioselectivity and yield. Optimizing pH (near-neutral conditions) and temperature (40–60°C) minimizes side reactions like over-phosphorylation.

Basic: How does the reducing behavior of this compound manifest in redox reactions, and what experimental setups validate this property?

Answer:

The reducing capacity arises from P–H bonds, which donate electrons. A classic validation involves reacting this compound with AgNO₃ under acidic conditions (e.g., 4AgNO₃ + 2H₂O + H₃PO₂ → 4Ag + 4HNO₃ + H₃PO₄). Monitoring silver nanoparticle formation via UV-Vis spectroscopy (absorbance ~400 nm) or gravimetric analysis of Ag precipitates confirms reducing power. Control experiments should exclude light to prevent photolytic reduction of Ag⁺ .

Advanced: What strategies are employed to achieve enantioselective synthesis of this compound derivatives?

Answer:

Enantioselectivity is achieved using chiral Brønsted acid catalysts. For example, Momiyama et al. (2015) designed a C1-symmetric chiral Brønsted acid catalyst (aryl phosphinic acid-phosphoric acid) to induce asymmetry during imine phosphorylation ( ). Catalytic asymmetric hydrogenation of α,β-unsaturated phosphinic esters or kinetic resolution via lipase-mediated hydrolysis (e.g., using Candida antarctica lipase B) are alternative approaches. HPLC with chiral columns (e.g., Chiralpak IA) and circular dichroism (CD) verify enantiomeric excess .

Advanced: How can researchers design urease inhibitors using this compound scaffolds, and what binding interactions are critical?

Answer:

Derivatives like aminomethyl(N-n-hexylaminomethyl)phosphinic acid (Ki = 108 nM against S. pasteurii urease) are designed to mimic the tetrahedral transition state of urea hydrolysis. Critical interactions include:

- Coordination of the phosphinate group to Ni²⁺ ions in the enzyme active site.

- Hydrogen bonds between the inhibitor’s amine groups and carbonyls of Ala170/Ala366 ( ).

Methodological steps :

Docking studies (AutoDock Vina) to predict binding poses.

Synthesis via reductive amination of phosphinic acid precursors.

Enzymatic assays (UV-Vis monitoring of NH₃ release at 630 nm) to determine Ki values .

Methodological: What considerations are necessary for optimizing the aqueous solubility of this compound in experimental setups?

Answer:

Solubility is pH-dependent due to the compound’s zwitterionic nature. Data from analogous phosphinic acids ( ) show:

| pH | Solubility (μg/mL) |

|---|---|

| 2.6 | 16 |

| 3.7 | 38 |

| 7.7 | 1130 |

To enhance solubility:

- Use buffered solutions (e.g., NH₄HCO₃ at pH 7.7).

- Introduce hydrophilic substituents (e.g., –OH or –COOH) via derivatization.

- Employ co-solvents (e.g., DMSO ≤10%) without disrupting biological assays .

Advanced: What challenges arise in eliminating byproducts like HCl during the synthesis of phosphinic acid derivatives, and how can they be mitigated?

Answer:

HCl elimination during phosphorylation (e.g., vinyl phosphinic acid dichloride + ethylene imine) can lead to undesired diamides ( ). Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.